(Tetrahydrofuran-3-yl)methanamine hydrochloride

Medicinal Chemistry Process Chemistry Physicochemical Profiling

Sourcing the correct regioisomer is critical: (Tetrahydrofuran-2-yl)methanamine hydrochloride cannot substitute for the 3-substituted THF ring required in dinotefuran synthesis and CNS candidates like PF-04958242. This compound uniquely delivers the tetrahydro-3-furylmethyl pharmacophore. - Validated scalability: published 6-step route achieves 45.5% total yield. - Solid, non-hygroscopic HCl salt compatible with automated HTE workflows. - Enforces rigid bioactive conformations for GPCR and ligand-gated ion channel SAR.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 184950-35-4
Cat. No. B063651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydrofuran-3-yl)methanamine hydrochloride
CAS184950-35-4
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1COCC1CN.Cl
InChIInChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H
InChIKeyLZHYUVOFRJAJKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tetrahydrofuran-3-yl)methanamine Hydrochloride: Chiral Heterocyclic Building Block


(Tetrahydrofuran-3-yl)methanamine hydrochloride (CAS 184950-35-4), also known as oxolan-3-ylmethanamine hydrochloride, is a chiral, heterocyclic primary amine salt with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol [1]. It is a solid at room temperature, with a melting point range of 72–92 °C , and is characterized by a tetrahydrofuran (THF) ring with an aminomethyl substituent at the 3-position . This compound is primarily utilized as a versatile building block and key intermediate in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals .

Positional isomer 3-substituted THF ring scaffold
Salt form Stable hydrochloride salt, solid at RT
Procurement context Key intermediate for agrochemical and CNS drug discovery

Regioisomer Substitution Failure: Key Structural Distinctions


The substitution of (Tetrahydrofuran-3-yl)methanamine hydrochloride with its 2-substituted regioisomer, such as (Tetrahydrofuran-2-yl)methanamine hydrochloride, is not feasible in applications requiring the specific spatial and electronic properties of the 3-position aminomethyl group. The distinct regioisomeric placement alters the molecule's basicity, as evidenced by a predicted pKa difference (9.96 for 3-yl vs. 9.47 for 2-yl) , which can significantly impact reactivity in amide bond formation and salt selection. Furthermore, the 3-substitution pattern is a mandatory structural requirement for key commercial products like the neonicotinoid insecticide dinotefuran, where the tetrahydro-3-furylmethyl moiety is essential for biological activity [1]. This structural specificity is also critical in advanced pharmaceutical candidates, where the 3-position of the THF ring dictates unique conformational constraints and target interactions that the 2-substituted analogs cannot replicate [2].

Basicity difference
Predicted pKa shift may alter coupling efficiency and salt selection relative to 2-substituted analog.
Synthetic pathway mismatch
Dinotefuran synthesis requires 3-furylmethyl moiety; 2-substituted analog cannot access the same pharmacophore.
Physical form divergence
Solid salt vs. often liquid/hygroscopic 2-isomer may complicate automated dispensing and long-term storage.

Quantitative Differentiation Against Closest Analogs


Increased Basicity and Altered Salt Properties vs 2-Substituted Analog

The regioisomeric placement of the aminomethyl group on the tetrahydrofuran ring significantly alters the basicity of the amine. (Tetrahydrofuran-3-yl)methanamine has a predicted pKa of 9.96±0.29, compared to 9.47±0.29 for the 2-substituted analog, (Tetrahydrofuran-2-yl)methanamine . This 0.49 unit increase in pKa for the 3-yl isomer indicates a stronger basicity, which directly influences its reactivity in amide bond formation and its salt formation characteristics. Consequently, the hydrochloride salt of the 3-yl isomer is a solid (mp 72-92 °C) , whereas the 2-yl analog is often a liquid or low-melting solid, impacting handling and purification protocols in large-scale syntheses .

Basicity (pKa)
Data to verify
9.96 ±0.29 +0.49 vs 2-isomer
pKa shift may alter coupling efficiency and salt selection
Computational prediction; verify experimentally
Medicinal Chemistry Process Chemistry Physicochemical Profiling

Established Industrial Utility as Key Intermediate in Dinotefuran

The 3-substituted tetrahydrofuran methanamine is an essential, non-interchangeable building block in the synthesis of dinotefuran, a third-generation neonicotinoid insecticide. A published, scalable synthetic route utilizes (tetrahydrofuran-3-yl)-methanamine as the key intermediate, achieving the final product in 6 steps with a total yield of 45.5% [1]. This specific 3-furylmethyl moiety is responsible for the unique insecticidal profile of dinotefuran, distinguishing it from earlier neonicotinoids that rely on chlorothiazole or chloropyridine groups [1]. The 2-substituted analog cannot be substituted in this pathway without fundamentally altering the target molecule's structure and biological activity.

Synthetic utility
Reported
45.5% yield, 6 steps 2-isomer: inapplicable
Validated industrial route requires 3-substitution
Source: Zhang et al., Tetrahedron 2018
Agrochemical Synthesis Process Chemistry Neonicotinoid Insecticides

Conformational Constraint Enhances Target Engagement in CNS Candidates

In the development of PF-04958242, a clinical-stage AMPA receptor potentiator, the incorporation of a tetrahydrofuran-3-yl ether scaffold was a result of rational, structure-based drug design. Converting an acyclic lead compound to a conformationally constrained tetrahydrofuran improved key interactions with the human GluA2 ligand-binding domain, an effect that is highly dependent on the specific 3,4-substitution pattern of the THF ring [1]. While a direct IC50 comparison between 3-yl and 2-yl analogs is not provided in the abstract, the study explicitly highlights the unique role of the tetrahydrofuran ring in achieving the desired pharmacological augmentation, which culminated in the selection of a clinical candidate [1]. The 2-substituted analog would not confer the same conformational constraint or spatial orientation required for this specific target interaction.

Target engagement
Class-level inference
Enables specific GluA2 interaction
Supports CNS lead optimization with constrained 3-THF scaffold
Clinical candidate PF-04958242 selected; 2-isomer would alter orientation
CNS Drug Discovery AMPA Receptor Potentiators Structure-Based Drug Design

Solid Hydrochloride Salt Advantage for Automated Processing

The physical form of a chemical intermediate can significantly impact its suitability for automated synthesis platforms and large-scale manufacturing. (Tetrahydrofuran-3-yl)methanamine hydrochloride is a solid at room temperature, with a melting point of 72–92 °C . In contrast, the 2-substituted regioisomer, (Tetrahydrofuran-2-yl)methanamine hydrochloride, is frequently described as a low-melting solid or liquid that is hygroscopic, requiring special storage conditions . The solid, stable nature of the 3-yl hydrochloride salt allows for easier, more precise weighing, better compatibility with automated solid-dispensing systems, and simpler long-term storage, thereby reducing operational complexity in both research and production settings.

Physical form
Data to verify
Solid (mp 72–92 °C) vs 2-isomer often liquid/hygroscopic
Solid form compatible with automated dispensing
Verify comparator physical state per batch
Process Chemistry Solid-Phase Synthesis Handling and Storage

High-Value Application Scenarios in R&D


Synthesis of Neonicotinoid Insecticides

This compound is the critical, non-substitutable intermediate for the synthesis of dinotefuran, a commercial neonicotinoid insecticide with a broad spectrum of activity. As detailed in Section 3, a scalable 6-step route utilizing this intermediate achieves a 45.5% total yield [1]. Research groups focused on developing new agrochemicals or improving existing neonicotinoid synthesis will find this compound essential for accessing the tetrahydro-3-furylmethyl pharmacophore.

Conformationally Constrained CNS Drug Scaffolds

The 3-substituted tetrahydrofuran ring provides a unique, rigid scaffold that can enforce specific bioactive conformations. This property was exploited in the development of PF-04958242, an AMPA receptor potentiator for schizophrenia, where the THF ring was introduced via structure-based design to improve target interactions [2]. Researchers engaged in structure-activity relationship (SAR) studies for CNS targets, particularly those involving GPCRs or ligand-gated ion channels, should prioritize this building block to explore novel conformational space.

High-Throughput Experimentation and Parallel Synthesis

As demonstrated by its solid physical form and stable hydrochloride salt (Section 3), (Tetrahydrofuran-3-yl)methanamine hydrochloride is exceptionally well-suited for automated liquid handling and solid-dispensing platforms used in high-throughput chemistry. Its non-hygroscopic nature ensures accurate weighing and minimizes variability in parallel synthesis of compound libraries, making it a preferred choice over liquid or hygroscopic 2-substituted analogs for medicinal chemistry groups employing HTE workflows.

Scalable Process Chemistry Development

The existence of a published, scalable synthetic route to this compound and its established role as a key intermediate in a commercial product (dinotefuran) [1] validate its suitability for process research. Compared to 2-substituted analogs that may lack such proven scalability, this compound offers a lower-risk starting point for chemical process development aimed at manufacturing APIs or advanced agrochemical intermediates.

Application
Selection Property
Validation Focus
Neonicotinoid insecticide synthesis
3-furylmethyl pharmacophore access
Yield and scalability review
CNS lead optimization studies
Rigid 3-THF scaffold for SAR
Target interaction and conformational analysis
High-throughput experimentation
Stable, non-hygroscopic solid salt
Automated dispensing accuracy and library consistency
Scalable process chemistry
Validated multi-step route availability
Process robustness and impurity profiling

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